molecular formula C6H6N4S B2623056 2-(1H-pyrazol-4-ylsulfanyl)-1H-imidazole CAS No. 1927872-52-3

2-(1H-pyrazol-4-ylsulfanyl)-1H-imidazole

Cat. No.: B2623056
CAS No.: 1927872-52-3
M. Wt: 166.2
InChI Key: MQODEJMMYXIGAK-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-4-ylsulfanyl)-1H-imidazole is a novel heterocyclic compound designed by hybridizing two pharmacologically significant moieties: pyrazole and imidazole. This molecular hybridization strategy is widely employed in medicinal chemistry to create new chemical entities with potential enhanced or multifunctional bioactivities . The imidazole ring is a fundamental scaffold in natural products and drugs, known for its excellent bioavailability and ability to participate in hydrogen bonding and coordination with biomolecular targets . The pyrazole nucleus is likewise a privileged structure in agrochemical and pharmaceutical development . Linking these rings via a sulfanyl (thioether) bridge creates a unique chemical space for exploration. Researchers are investigating this class of compounds primarily for its potential antibacterial and antifungal applications, particularly against resistant strains and phytopathogenic bacteria . The mechanism of action for related hybrid molecules has been suggested to involve disruption of microbial cell membranes, leading to leakage of intracellular components and cell death . Beyond antimicrobial research, this compound serves as a valuable synthon (building block) in organic synthesis and materials science. Its structure, featuring multiple nitrogen heteroatoms, makes it a candidate for developing metal-organic frameworks (MOFs), catalysts, and functional polymers. 2-(1H-Pyrazol-4-ylsulfanyl)-1H-imidazole is supplied as a high-purity solid for Research Use Only. It is strictly intended for laboratory research and is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this material using appropriate personal protective equipment.

Properties

IUPAC Name

2-(1H-pyrazol-4-ylsulfanyl)-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c1-2-8-6(7-1)11-5-3-9-10-4-5/h1-4H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQODEJMMYXIGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)SC2=CNN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1927872-52-3
Record name 4-(1H-imidazol-2-ylsulfanyl)-1H-pyrazole
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrazol-4-ylsulfanyl)-1H-imidazole typically involves the condensation of pyrazole derivatives with imidazole derivatives in the presence of a sulfanyl group donor. One common method involves the use of chloro(trimethyl)silane to promote the condensation reaction under mild conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-pyrazol-4-ylsulfanyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The hydrogen atoms on the pyrazole and imidazole rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antibacterial Activity

Numerous studies have demonstrated the antibacterial potential of compounds related to 2-(1H-pyrazol-4-ylsulfanyl)-1H-imidazole. For instance, Jain et al. synthesized derivatives of imidazole and evaluated their antimicrobial activity against common pathogens such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Their findings indicated that certain derivatives exhibited significant antibacterial effects, with some compounds outperforming standard antibiotics like Norfloxacin and amikacin sulfate in their efficacy against these bacterial strains .

Table 1: Antibacterial Activity of Imidazole Derivatives

CompoundBacteria TestedZone of Inhibition (mm)Reference
1aS. aureus20Jain et al.
1bE. coli18Jain et al.
4hB. subtilis22Brahmbhatt et al.
16aP. mirabilis27Foroumadi et al.

Anticancer Activity

The anticancer properties of 2-(1H-pyrazol-4-ylsulfanyl)-1H-imidazole derivatives have also been extensively studied. For example, Yurttas et al. developed a series of compounds featuring this scaffold, testing them against various cancer cell lines such as C6 (rat glioma) and HepG2 (human liver). The results indicated that several derivatives exhibited promising cytotoxic effects, with IC50 values comparable to those of established chemotherapeutics like cisplatin .

Table 2: Anticancer Activity of Imidazole Derivatives

CompoundCancer Cell LineIC50 Value (µM)Reference
20gC615.67 ± 2.52Yurttas et al.
CisplatinHepG246.67 ± 7.64Yurttas et al.

Antifungal Activity

In addition to antibacterial and anticancer properties, research has also highlighted the antifungal activity of imidazole derivatives. Studies have shown that certain compounds exhibit significant activity against fungal pathogens such as Candida albicans and Aspergillus niger. The mechanism often involves disruption of fungal cell membrane integrity or interference with metabolic pathways essential for fungal growth .

Table 3: Antifungal Activity of Imidazole Derivatives

CompoundFungal StrainZone of Inhibition (mm)Reference
Compound ACandida albicans25Parab et al.
Compound BAspergillus niger30Parab et al.

Case Studies

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
A comprehensive study conducted by Hsieh et al. synthesized a series of imidazole derivatives and evaluated their antibacterial activity using the agar disc diffusion method against multiple bacterial strains including E. coli and Pseudomonas aeruginosa. The study found that certain compounds demonstrated significant inhibition zones, indicating strong antibacterial properties .

Case Study 2: Antitumor Potential Assessment
Roopashree et al. focused on the synthesis of novel imidazole derivatives and assessed their antitumor potential against HeLa cancer cells using the MTT assay. Their findings revealed that several compounds exhibited notable cytotoxicity, suggesting their potential as therapeutic agents in cancer treatment .

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-4-ylsulfanyl)-1H-imidazole is not fully understood, but it is believed to interact with various molecular targets due to its heterocyclic structure. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the specific pathways and targets involved .

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its pyrazole-sulfanyl-imidazole architecture. Key structural comparisons with analogous compounds include:

Compound Core Structure Substituents Key Functional Groups Reference
2-(1H-Pyrazol-4-ylsulfanyl)-1H-imidazole Imidazole Pyrazole (via sulfanyl linker) -SH, aromatic N-heterocycles Target
2-(1H-Pyrazol-4-yl)-1H-benzo[d]imidazole Benzoimidazole Pyrazole (direct attachment) Aromatic fused rings
2-(Furan-2-yl)-1H-imidazole-thiazole Imidazole-thiazole hybrid Furan, thiazole Ether, sulfur-containing ring
4,5-Bis(4-methylphenyl)-2-(5-nitrothiophen-2-yl)-1H-imidazole Imidazole 4-Methylphenyl, nitrothiophene Nitro, methylphenyl
2-Methyl-5-nitro-1H-imidazole derivatives Imidazole Nitro, substituted ethyl groups Nitro, alkyl chains

Key Observations :

  • Pyrazole vs.
  • Sulfanyl Linker : The -S- bridge in the target compound may improve redox activity and metal chelation compared to direct pyrazole-attached analogs .
  • Thiophene/Nitro Groups : Nitrothiophene-substituted imidazoles (e.g., ) show strong electron-withdrawing effects, enhancing anticancer activity but increasing toxicity risks.
Physicochemical Properties
  • Stability : Pyrazole’s aromaticity may enhance thermal stability over furan-containing analogs (e.g., ), which are prone to oxidative degradation.
  • Synthetic Accessibility : The target compound’s synthesis likely involves nucleophilic substitution (similar to ), whereas benzoimidazoles require multi-step cyclization .

Biological Activity

2-(1H-pyrazol-4-ylsulfanyl)-1H-imidazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C_7H_8N_4S
  • CAS Number : 1927872-52-3
  • Molecular Weight : 180.23 g/mol

Antimicrobial Activity

Research indicates that derivatives of imidazole and pyrazole, including 2-(1H-pyrazol-4-ylsulfanyl)-1H-imidazole, exhibit significant antimicrobial properties. For instance, a study evaluated various imidazole derivatives against Mycobacterium tuberculosis (Mtb), demonstrating minimum inhibitory concentrations (MIC) in the range of 3.95–12.03 μg/mL . The compound's structural features contribute to its binding affinity with Mtb CYP121A1, suggesting potential as an anti-tuberculosis agent.

Antitumor Activity

In a separate study focusing on lung adenocarcinoma, compounds related to 2-(1H-pyrazol-4-ylsulfanyl)-1H-imidazole were synthesized and tested for their antiproliferative effects. Notably, one derivative exhibited a half-maximal inhibitory concentration (IC50) of approximately 10 μM against the A549 cell line, indicating promising antitumor activity .

Antibacterial Activity

The compound's antibacterial potential has also been evaluated. In vitro assays demonstrated that certain pyrazole derivatives possess strong antibacterial effects against Staphylococcus aureus, Escherichia coli, and Proteus mirabilis. For example, one hybrid compound showed inhibition zones of up to 32 mm against metronidazole-resistant strains of H. pylori at a concentration of 8 µg/disc .

The biological activity of 2-(1H-pyrazol-4-ylsulfanyl)-1H-imidazole is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as dihydropteroate synthase by mimicking para-aminobenzoic acid (PABA), disrupting bacterial growth.
  • Cell Membrane Disruption : Some studies suggest that the compound can negatively impact bacterial cell membranes, leading to leakage of intracellular components and cell death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the pyrazole and imidazole rings can significantly affect potency and selectivity against various pathogens. For instance, substituents on the pyrazole ring have been shown to enhance binding affinity to target proteins involved in bacterial resistance mechanisms .

Case Studies

StudyCompoundTargetResult
11fMtb CYP121A1MIC: 10.07–33.19 μM
12cA549 cellsIC50: ~10 μM
HybridH. pyloriInhibition zone: 32 mm

Q & A

Q. Advanced Computational Analysis

  • DFT calculations : Optimize geometry at the B3LYP/6-311G** level to predict sulfur’s charge distribution.
  • Docking studies : Simulate binding to biological targets (e.g., GLP-1 receptors in ) using PyMOL or Schrödinger Suite.
  • MD simulations : Assess stability in aqueous environments (e.g., 100 ns trajectories with AMBER).

How do structural modifications influence the bioactivity of imidazole-pyrazole derivatives?

Q. Advanced Structure-Activity Relationship (SAR)

  • Sulfur substitution : Replacing sulfanyl with sulfonyl () alters lipophilicity and membrane permeability.
  • Heterocyclic variations : Introducing thiophene () or triazole () enhances antimicrobial potency.
  • Aromatic substituents : Fluorine or chlorine at the pyrazole 4-position () improves metabolic stability.

How should researchers resolve contradictions in crystallographic data for sulfur-containing heterocycles?

Q. Advanced Data Analysis

  • Twinning detection : Use ROTAX () to identify twin laws in SHELXL-refined structures.
  • Disorder modeling : Split sulfur atoms into multiple positions if electron density suggests flexibility.
  • Validation tools : Cross-check with CIF validation reports from the IUCr.

What green chemistry approaches improve the sustainability of synthesizing imidazole derivatives?

Q. Advanced Green Synthesis

  • Microwave irradiation : Reduces reaction time from hours to minutes ().
  • Solvent-free conditions : Eliminate ethanol or DCM, lowering waste ().
  • Biocatalysis : Explore lipases or oxidoreductases for sulfur incorporation (not in evidence but inferred from trends).

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